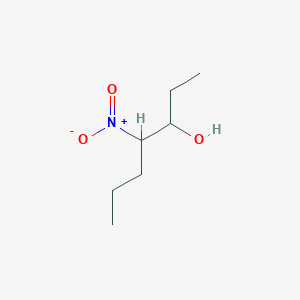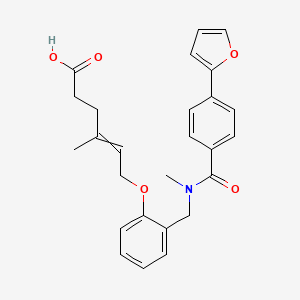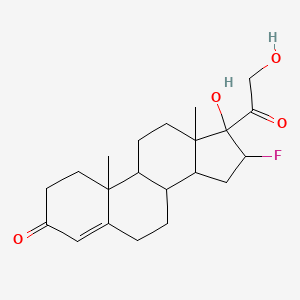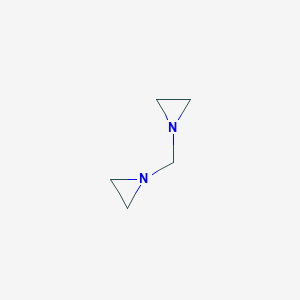
1,1'-Methanediyldiaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methanediyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of two nitrogen atoms in a three-membered ring imparts significant angle strain, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Methanediyldiaziridine can be synthesized through several methods. One common approach involves the reaction of hydrazine with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the diaziridine ring.
Industrial Production Methods: Industrial production of 1,1’-Methanediyldiaziridine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Methanediyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirines, which are valuable intermediates in organic synthesis.
Reduction: Reduction of 1,1’-Methanediyldiaziridine can lead to the formation of hydrazines.
Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Diazirines
Reduction: Hydrazines
Substitution: Substituted diaziridines
Aplicaciones Científicas De Investigación
1,1’-Methanediyldiaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of 1,1’-Methanediyldiaziridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Methanediyldiaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the nature of the substituents on the diaziridine ring and the target molecules.
Comparación Con Compuestos Similares
Aziridine: A three-membered ring containing one nitrogen atom.
Diazirine: A three-membered ring containing two nitrogen atoms, similar to diaziridine but with different reactivity.
Imidazole: A five-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.
Uniqueness: 1,1’-Methanediyldiaziridine is unique due to its high ring strain and the presence of two nitrogen atoms in a three-membered ring. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
1487-19-0 |
|---|---|
Fórmula molecular |
C5H10N2 |
Peso molecular |
98.15 g/mol |
Nombre IUPAC |
1-(aziridin-1-ylmethyl)aziridine |
InChI |
InChI=1S/C5H10N2/c1-2-6(1)5-7-3-4-7/h1-5H2 |
Clave InChI |
ABGICPOTHINIMM-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CN2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


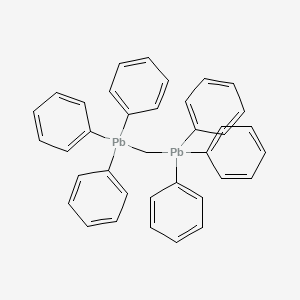
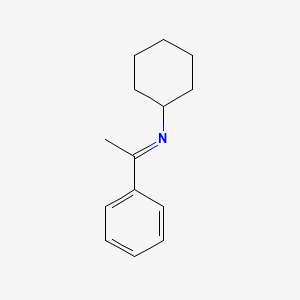


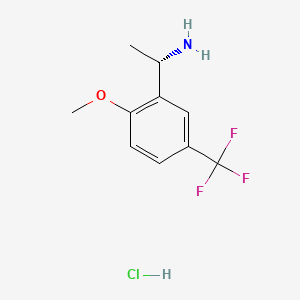
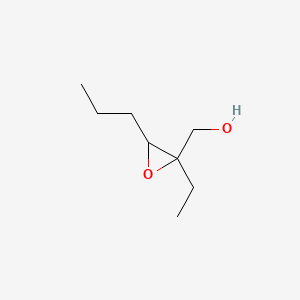
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
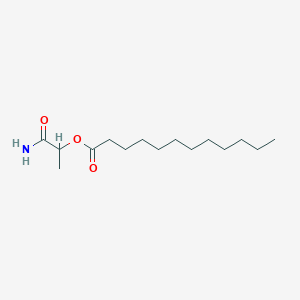
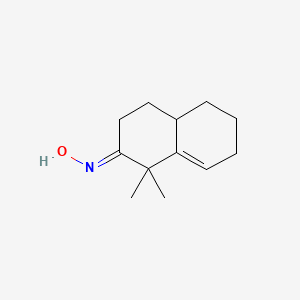
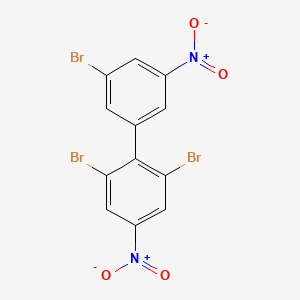
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
